molecular formula C14H14O2Te B8760505 Benzene, 1,1'-tellurobis[4-methoxy- CAS No. 4456-34-2

Benzene, 1,1'-tellurobis[4-methoxy-

Cat. No. B8760505
CAS RN: 4456-34-2
M. Wt: 341.9 g/mol
InChI Key: RSYFPPISBRXZAG-UHFFFAOYSA-N
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Description

Benzene, 1,1'-tellurobis[4-methoxy- is a useful research compound. Its molecular formula is C14H14O2Te and its molecular weight is 341.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,1'-tellurobis[4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,1'-tellurobis[4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4456-34-2

Product Name

Benzene, 1,1'-tellurobis[4-methoxy-

Molecular Formula

C14H14O2Te

Molecular Weight

341.9 g/mol

IUPAC Name

1-methoxy-4-(4-methoxyphenyl)tellanylbenzene

InChI

InChI=1S/C14H14O2Te/c1-15-11-3-7-13(8-4-11)17-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3

InChI Key

RSYFPPISBRXZAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Te]C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phenylhydrazine (121 mg, 1.12 mmol) was reacted with bis-(p-methoxyphenyl)-telluroxide for 0.2 h. to yield benzene (53%), p.l.c. (benzene-petroleum ether 2.8) afforded bis-(p-methoxyphenyl)-telluride (262 mg, 68%) and phenyl-p-methoxyphenyl-telluride (101 mg, 29%) m.p. 59°-62°. The latter on recrystallisation from methanol gave white needles, m.p. 61°-62° (lit., 60.5-61.5), δ(CDCl3) 7.63 (d, J 8 Hz), 7.72-7.00 (m), 6.70 (d, j 8 Hz) combined integral 9H and 3.73 (3H, S), m/e 314(+), 184(100%) 169, 141 and 77 (Found: C, 50.03; H, 3.86 Calc. for C13H12O Te: C, 50.07; H, 3.88%).
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121 mg
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Synthesis routes and methods II

Procedure details

Hydroquinone (55 mg, 0.50 mmol) and bis-(p-methoxyphenyl)-telluroxide (196 mg, 0.55 mmol) were stirred in chloroform (2 ml) at room temperature under argon for 16 h. Separation of the reaction components by p.l.c. (benzene-ethyl acetate 9:1) gave bis-(p-methoxyphenyl)-telluride (8 mg, 4%) and p-benzoquinone (35 mg, 65%) as yellow needles m.p. 114°-115° (lit., 115.7°).
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55 mg
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196 mg
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2 mL
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Synthesis routes and methods III

Procedure details

Phenylhydroxylamine (109 mg, 1 mmol) and bis-(p-methoxyphenyl)-telluroxide (376 mg, 1.05 mmol) were stirred in chloroform (4 ml) at room temperature under nitrogen for 0.1 h. Evaporation of the solvent and column chromatography (petroleum ether-ethyl acetate 9:1) gave bis-(p-methoxyphenyl)-telluride (150 mg, 88%) and nitrosobenzene (96 mg, 90%) m.p. 66°-68°).
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109 mg
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376 mg
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4 mL
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Synthesis routes and methods IV

Procedure details

p-Tolylydrazine (61 mg, 0.50 mmol) was reacted with bis-(p-methoxyphenyl)-telluroxide for 0.2 h. to yield toluene (30%); p.l.c. (benzene-petroleum ether 1:1) afforded bis-(p-methoxyphenyl)-telluride (102 mg, 59%) and p-tolyl-p-methoxyphenyltelluride (28) (43 mg, 26%). The latter, on recrystallisation from methanol gave white needles, m.p. 65.5°-67° (lit., 64°-64.5°), δ(CDCl3) 7.67 and 7.47 (both d, J 9 Hz, combined integral 4H), 6.93 and 6.70 (both d, J 9 Hz, combined integral 4H), 3.77 (3H,S), and 2.30 (3H, S), m/e 328 (M+), 210, 198 (100%), 183, 145, 91, 77 and 65 (Found: C, 51.62; H, 4.31 Calc. for C14H14O Te: C, 51.60; H 4.33%).
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Synthesis routes and methods V

Procedure details

1,4-Dihydroxynaphthalene (80 mg, 0.50 mmol) and bis-(p-methoxyphenyl)-telluroxide (196 mg, 0.55 mmol) were stirred in chloroform (4 ml) at room temperature under argon for 1 h. The reaction mixture was concentrated by evaporation of the solvent under reduced pressure and p.l.c. (benzene-ethyl acetate 9:1) gave bis-(p-methoxyphenyl)-telluride (96 mg, 56%) and p-naphthoquinone (77 mg, 97%) as an olive green solid m.p. 122°-125° which on recrystallisation from ethanol gave yellow needles (60 mg, 76%) m.p. 125°-126° (lit., 126) δ(CDCl3) 8.27-7.67 (4H, m), and 7.00 (2H, S).
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80 mg
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196 mg
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4 mL
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solvent
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